molecular formula C9H7NO4S B15280485 Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide

Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B15280485
M. Wt: 225.22 g/mol
InChI Key: HWLCYQIVPUTQJC-UHFFFAOYSA-N
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Description

Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to an isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dilithiated C(α), N-carbomethoxyhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like acetic anhydride to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.

Scientific Research Applications

Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron density distribution allow it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazole derivatives and benzothiadiazine-1,1-dioxide derivatives . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the carboxylate and dioxide functional groups. These features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C9H7NO4S/c1-14-9(11)8-6-4-2-3-5-7(6)15(12,13)10-8/h2-5H,1H3

InChI Key

HWLCYQIVPUTQJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

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